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Introduction

Engineered ribosomes are emerging as a transformative platform in material science, offering
the ability to create sequence-defined polymers with unprecedented precision and functionality.
By hijacking the cell's natural protein synthesis machinery, researchers can now incorporate a
vast array of non-canonical amino acids (ncAASs) into polypeptide chains, leading to the
development of novel materials with tailored properties. This technology opens the door to
producing next-generation materials that could surpass the performance of traditional polymers
like Kevlar and nylon.[1][2]

Core Concepts

The central principle involves reprogramming the genetic code and engineering the ribosome
to accept and polymerize monomers beyond the 20 standard proteinogenic amino acids.[3]
This is achieved through two primary strategies: in vitro and in vivo systems.

 In Vitro Systems (Cell-Free): These systems offer maximum flexibility by removing the
constraints of cell viability.[4] Researchers can directly manipulate the translational
machinery, test toxic monomers, and rapidly evolve ribosomes with new functions. The
integrated Synthesis, Assembly, and Translation (iSAT) platform is a powerful cell-free
method that allows for the construction and testing of engineered ribosomes in a single
reaction.[3][5]
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« In Vivo Systems: By creating "orthogonal” translation systems within living cells (like E. coli),
scientists can harness the cell's metabolic resources for polymer production.[2][6] This
involves engineering an orthogonal ribosome (O-ribosome) that exclusively translates a
corresponding orthogonal mRNA (O-mRNA), leaving the native ribosomes to handle
essential cellular protein synthesis.[6][7]

Key Technologies and Their Applications
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Technology

Description

Applications in Material
Science

Orthogonal Ribosomes (O-

ribosomes)

Engineered ribosomes that
recognize and translate
specific orthogonal MRNAs,
creating a parallel translation

system within a cell.[6]

In vivo production of
sequence-defined polymers
with unique side chains,
leading to materials with
programmed folding, catalytic
activity, or enhanced

mechanical properties.

Tethered/Stapled Ribosomes

Ribosomes where the small
and large subunits are
physically linked by an RNA
hinge. This prevents subunit
exchange with native
ribosomes, ensuring

orthogonality.[2][8]

Increased efficiency and
control in both in vivo and in
vitro polymer synthesis. Allows
for the directed evolution of the
entire ribosome for novel

functions.

Flexizyme Technology

RNA-based catalysts
(ribozymes) that charge tRNAs
with a wide variety of non-
canonical amino acids,
bypassing the need for
engineered aminoacyl-tRNA
synthetases.[9][10]

Dramatically expands the
chemical palette available for
ribosomal polymerization,
enabling the incorporation of
monomers with diverse
backbones (B-amino acids, a-
hydroxy acids) and

functionalities.[2]

RISE (Ribosome Synthesis

and Evolution)

A fully in vitro method that
combines iSAT with ribosome
display for the rapid directed
evolution of ribosomes with
new functions, such as
enhanced incorporation of
specific ncAAs.[1][8]

Accelerates the development
of specialized ribosomes
tailored for the synthesis of

specific advanced materials.
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Data Presentation: Performance of Engineered
Ribosomal Systems

The efficiency of incorporating non-canonical monomers is a critical parameter in ribosome-
mediated material synthesis. This efficiency is influenced by two key steps: the charging of the
tRNA with the ncAA (acylation) and the subsequent incorporation of the charged tRNA by the
ribosome during translation.

Table 1: Efficiency of tRNA Acylation by Flexizymes

Flexizymes are a versatile tool for charging tRNAs with a wide range of ncAAs. The acylation
efficiency can vary significantly depending on the substrate.

Non-Canonical . Acylation
. ) Flexizyme Type " Reference

Amino Acid (ncAA) Efficiency (%)
L-TfaLys eFx 85% [1]
L-AcPhe eFx 5% [1]
Average of 12

eFx/dFx 37% [1]
substrates
Acetyl-lysine (AcK) dFx ~45% [3]
Thioacetyl-lysine

dFx ~36% [3]
(ThAcK)
Various ncAAs on

dFx 26 - 38% [3]

tRNASep mutants

Data represents the ratio of acylated tRNA to total tRNA as determined by MALDI-TOF MS or
gel electrophoresis.

Table 2: Translational Efficiency of Non-Canonical
Amino Acids

The overall yield of a non-canonical polymer depends on how efficiently the ribosome
incorporates the ncAA-tRNA into the growing polypeptide chain. Interestingly, there is not
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always a direct correlation between acylation efficiency and translational yield.

] Relative
Non-Canonical . . . .
. . Acylation Yield (%)  Translation Yield Reference
Amino Acid (ncAA)
(%)

-substituted

_ _ _ 15% 21% [8]
diphenylalanine (DiF)
para-phenyl
substituted 14% 75% [8]

biphenylalanine (Bip)

Translation yield is reported relative to a control peptide, measured via a luminescent reporter
system. Data highlights that even ncAAs with low acylation yields can be incorporated with high
efficiency by the ribosome.

Experimental Protocols & Visualizations

Protocol 1: In Vitro Directed Evolution of Ribosomes
using RISE

This protocol outlines the workflow for the Ribosome Synthesis and Evolution (RISE) method,
which allows for the selection of ribosomes with desired properties from a large library of
variants in a cell-free environment.[1][8][11]

Workflow Diagram:
Caption: Workflow for Ribosome Synthesis and Evolution (RISE).
Methodology:

e Generate rDNA Library: Create a library of ribosomal DNA (rDNA) variants by introducing
mutations into the 16S and/or 23S rRNA genes using methods like error-prone PCR.

 In Vitro Ribosome Assembly: Use the rDNA library as a template in an iSAT (integrated
Synthesis, Assembly, and Translation) reaction. This reaction contains:
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Ribosome-free S150 E. coli extract.

[e]

(¢]

Purified total ribosomal proteins (TP70).

[¢]

T7 RNA Polymerase for transcribing the rRNA.

[¢]

An energy source, amino acids, and other necessary substrates.

[e]

This step produces a library of assembled, variant ribosomes.[11]

« Initiate Ribosome Display: Add an mRNA template that encodes a selectable peptide tag
(e.g., 3XFLAG tag) but lacks a stop codon. This causes functional ribosomes to translate the
MRNA and stall at the end, forming a stable ternary complex (ribosome-mRNA-peptide).[11]

e Select Functional Ribosomes: Use affinity purification (e.g., anti-FLAG magnetic beads) to
capture the stalled complexes. This step enriches for ribosomes that were capable of
translation.

 |solate and Amplify Genetic Material: Elute the captured complexes and isolate the rRNA
from the selected ribosomes.

e Reverse Transcription and PCR: Reverse transcribe the purified rRNA into cDNA. Amplify
this cDNA pool using PCR.

« |terate or Analyze: The enriched cDNA pool can be sequenced to identify beneficial
mutations or used as the input for the next round of evolution (Step 1) to further enhance the
desired function.

Protocol 2: Incorporating ncAAs using the Flexizyme
System

This protocol describes the use of flexizymes to charge a tRNA with a non-canonical amino
acid, which can then be used in a cell-free protein synthesis system to create a sequence-
defined polymer.[2][9]

Workflow Diagram:
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Caption: Workflow for ncAA incorporation using Flexizymes.

Methodology:
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e Prepare Substrates:

o Activate the ncAA: The ncAA must be chemically activated with a leaving group that the
flexizyme recognizes. Common methods include activation as a cyanomethyl ester (CME)
or 3,5-dinitrobenzyl ester (DBE).[2]

o Prepare the tRNA: Synthesize the desired tRNA via in vitro transcription or purify it from
cellular sources. The tRNA should have an anticodon corresponding to the codon you wish
to reassign (e.g., an amber stop codon, UAG).

e Set up the Acylation Reaction:

o Combine the flexizyme (e.g., eFx for CME esters, dFx for DBE esters), the prepared
tRNA, and the activated ncAA in a buffer solution.[1]

o The reaction buffer typically contains a high concentration of MgCl: (e.g., 600 mM) and is
buffered to a specific pH (e.g., 7.5).[1]

o Incubate the reaction, often at a low temperature (e.g., 4°C) for several hours, to allow the
flexizyme to catalyze the transfer of the ncAA onto the 3' end of the tRNA.[1]

o Purify the Acylated tRNA: Precipitate the tRNA from the reaction mixture using ethanol and a
salt (e.g., sodium acetate) to remove unreacted ncAAs and other small molecules.

o Perform Cell-Free Protein Synthesis (CFPS):

o Add the purified ncAA-tRNA to a cell-free expression system. The PURE system, which
consists of purified translation components, is often preferred as it lacks competing
endogenous tRNAs and synthetases.[2]

o Add an mRNA template designed with the reassigned codon at the desired position(s) for
NcAA incorporation.

o Incubate the reaction under appropriate conditions (e.g., 37°C) to allow the ribosomes to
synthesize the polymer.
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e Analyze the Product: Purify the resulting polymer and use techniques like mass spectrometry
to confirm the successful and site-specific incorporation of the ncAA.

Protocol 3: In Vivo Expression of Orthogonal Ribosomes
for Polymer Synthesis

This protocol provides a general framework for expressing an orthogonal ribosome in E. coli to
direct the synthesis of a non-canonical polymer from an orthogonal mRNA.[12]

Logical Relationship Diagram:

[Endogenous Translation System (Host CeII)\ /Orthogonal Translation System (Engineered)\

Endogenous Ribosome Orthogonal Ribosome . - .
(Standard ASD) (Mutated ASD) Principle of Orthogonal Translation in E. coli

~< -
~< -
-

-
-
~k1.does not translate __-~"does not translate

—

Orthogonal mMRNA
(Mutated SD + ncAA codons)

translates

(Sequence-Deﬁned Polymer)

J

Click to download full resolution via product page
Caption: Orthogonal translation creates a parallel synthesis pathway.
Methodology:
e Plasmid Construction:

o Orthogonal Ribosome Plasmid: Clone the E. coli rrnB rRNA operon into a medium-copy
plasmid (e.g., p15A origin) under the control of an inducible promoter (e.g., PLtetO-1,
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inducible with aTc).[12] Introduce mutations into the anti-Shine-Dalgarno (ASD) sequence
of the 16S rRNA component.

o Orthogonal mMRNA/Polymer Plasmid: On a separate, compatible plasmid (e.g., ColE1l
origin), clone the gene for the desired polymer under the control of a different inducible
promoter (e.g., PLIacO-1, inducible with IPTG). Modify the 5' untranslated region of this
gene to contain a Shine-Dalgarno (SD) sequence that is complementary to the mutated
ASD of your orthogonal ribosome.[7]

o ncAA Machinery: If necessary, introduce a third plasmid containing the genes for the
orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA for incorporating the
desired ncAA.

e Host Strain Transformation: Transform the engineered plasmids into a suitable E. coli
expression strain.

o Expression and Polymer Production:

o Grow the transformed E. coli in liquid culture to a target optical density (e.g., OD600 of
0.4-0.6).

o Induce the expression of the orthogonal ribosome and the orthogonal mRNA using the
appropriate chemical inducers (e.g., aTc and IPTG).

o Add the desired non-canonical amino acid to the culture medium.

o Continue to grow the culture for several hours to allow for the production of the sequence-
defined polymer.

 Purification and Analysis:
o Harvest the cells by centrifugation.

o Lyse the cells and purify the target polymer using affinity chromatography (if a tag was
included in the polymer design) or other protein purification techniques.

o Confirm the integrity and composition of the polymer using SDS-PAGE and mass
spectrometry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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